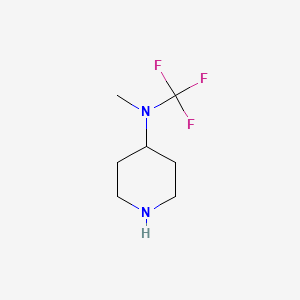
N,N'-bis(3-Aminopropyl)butane-1,4-diamine; phosphoric acid hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(3-Aminopropyl)butane-1,4-diamine; phosphoric acid hexahydrate is a compound that belongs to the class of polyamines. It is also known as spermine tetrahydrochloride. This compound is found in all eukaryotic cells and some bacteria. It plays a crucial role in cellular metabolism and is involved in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-Aminopropyl)butane-1,4-diamine involves the reaction of 1,3-diaminopropane with bromoethane to form an intermediate product. This intermediate is then reacted with aminopropylamine to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and yield of the product. The final product is often purified through crystallization and other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(3-Aminopropyl)butane-1,4-diamine undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like flavin adenine dinucleotide (FAD) and other polyamine oxidases. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include 1,3-diaminopropane, hydrogen peroxide, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N,N’-bis(3-Aminopropyl)butane-1,4-diamine involves its interaction with various molecular targets and pathways. It functions as a polyamine, binding to DNA, RNA, and proteins, thereby influencing their structure and function. The compound can also act as an antiglycan agent, delaying the accumulation of advanced glycation end-products (AGEs) . Additionally, it is involved in the regulation of ion channels and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(3-aminopropyl)propane-1,3-diamine: This compound has a similar structure but with a propane backbone instead of a butane backbone.
Spermidine: Another polyamine with a similar function but a different structure, containing three amino groups instead of four.
Uniqueness
N,N’-bis(3-Aminopropyl)butane-1,4-diamine is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its ability to form stable complexes with DNA and proteins makes it particularly valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C10H41N4O10P |
|---|---|
Poids moléculaire |
408.43 g/mol |
Nom IUPAC |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid;hexahydrate |
InChI |
InChI=1S/C10H26N4.H3O4P.6H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;1-5(2,3)4;;;;;;/h13-14H,1-12H2;(H3,1,2,3,4);6*1H2 |
Clé InChI |
HVOGWKOILFDHPV-UHFFFAOYSA-N |
SMILES canonique |
C(CCNCCCN)CNCCCN.O.O.O.O.O.O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13956397.png)
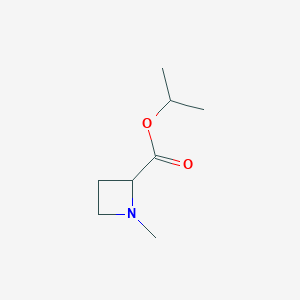

![N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13956414.png)
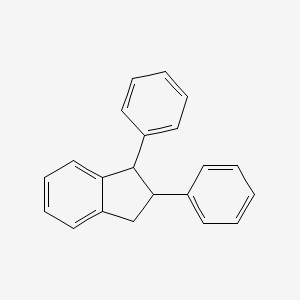
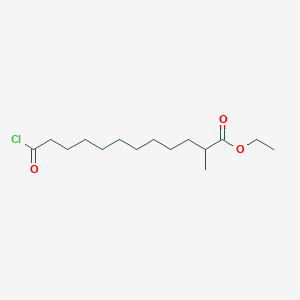

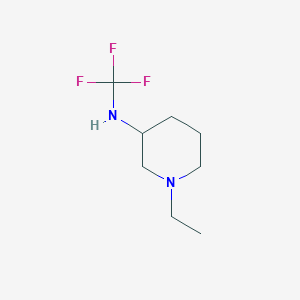

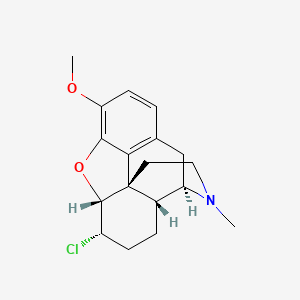
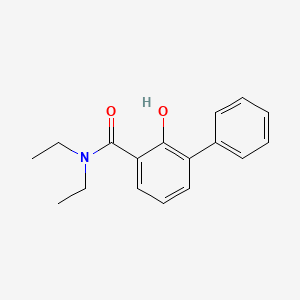

![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13956486.png)
